2-(Difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule for various applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid typically involves the difluoromethylation of a benzofuran derivative. One common method is the reaction of a benzofuran precursor with difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl triphenylphosphonium bromide under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, can facilitate the difluoromethylation reaction, making it more efficient and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-(Difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the difluoromethyl group, which can mimic the hydrogen bond donor properties of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity to enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid
- 2-(Chloromethyl)-3-methyl-1-benzofuran-7-carboxylic acid
- 2-(Bromomethyl)-3-methyl-1-benzofuran-7-carboxylic acid
Comparison:
- 2-(Difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid is unique due to the presence of the difluoromethyl group, which provides a balance between lipophilicity and hydrogen bond donor ability. This makes it more versatile in biological applications compared to its trifluoromethyl and halomethyl analogs .
Properties
IUPAC Name |
2-(difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O3/c1-5-6-3-2-4-7(11(14)15)9(6)16-8(5)10(12)13/h2-4,10H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTESOWJRCGYORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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